4-(4-Fluorophenyl)phenylboronic acid
Overview
Description
4-(4-Fluorophenyl)phenylboronic acid is an organic compound with the molecular formula C12H10BFO2. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is relatively stable in air but decomposes when heated . It is primarily used in organic synthesis, particularly as a ligand for organometallic catalysts in coupling and fluorination reactions .
Scientific Research Applications
4-(4-Fluorophenyl)phenylboronic acid has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
4-(4-Fluorophenyl)phenylboronic acid is primarily used as a reactant in coupling reactions . Its primary targets are other chemical compounds, such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These compounds play a crucial role in various chemical reactions, particularly in the synthesis of novel biologically active terphenyls .
Mode of Action
The compound interacts with its targets through a process known as coupling reactions . In these reactions, this compound forms a bond with the target compound, resulting in a new compound . This interaction can lead to significant changes in the chemical structure and properties of the resulting compound .
Biochemical Pathways
It is known that the compound is used in suzuki coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the production of a wide range of chemical compounds .
Result of Action
The primary result of the action of this compound is the formation of new compounds through coupling reactions . These new compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. It is known to interact with palladium catalysts, which are essential for the coupling reactions. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can impact cell signaling by interacting with proteins involved in signal transduction, thereby altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, forming complexes with nucleophilic groups on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. The interaction with specific enzymes can result in the formation of intermediate compounds, which are further processed in the metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization to particular subcellular regions allows this compound to interact with specific biomolecules, thereby modulating their activity and function .
Preparation Methods
The common preparation method for 4-(4-Fluorophenyl)phenylboronic acid involves the reaction of 4-fluorophenylboronic acid with phenylboronic acid under alkaline catalysis. The reaction is typically carried out at elevated temperatures with dehydration . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-Fluorophenyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Mizoroki-Heck Reaction: This reaction couples alkenes with aryl halides using palladium catalysts.
Oxidative Heck Reaction: This involves the oxidative coupling of alkenes with aryl halides, catalyzed by palladium(II).
Direct Arylation: Ruthenium or rhodium catalysts are used for the direct arylation of various substrates.
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 4-(4-Fluorophenyl)phenylboronic acid include:
Phenylboronic Acid: Used in similar coupling reactions but lacks the fluorine substituent, which can influence reactivity and selectivity.
4-Fluorophenylboronic Acid: Similar structure but with only one phenyl group, making it less sterically hindered.
3-Chloro-4-fluorophenylboronic Acid: Contains an additional chlorine substituent, which can further modify its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFYFVXTICBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566566 | |
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140369-67-1 | |
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.